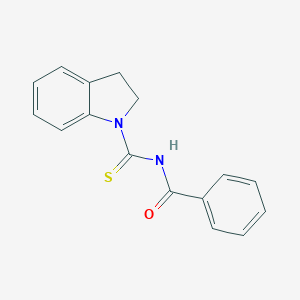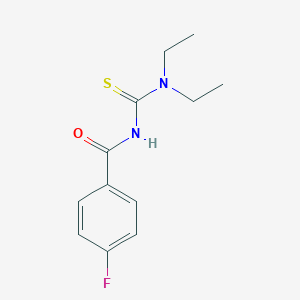![molecular formula C17H16BrN3O4S2 B320959 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide](/img/structure/B320959.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a brominated benzamide moiety, an acetylsulfamoyl group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acetylation: The acetylsulfamoyl group is introduced by reacting the intermediate with acetic anhydride and a suitable base, such as pyridine, to form the acetylsulfamoyl derivative.
Carbamothioylation: The final step involves the formation of the carbamothioyl linkage by reacting the intermediate with thiocarbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetylsulfamoyl group to a primary amine.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of copper(I) iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can act as a pharmacophore, interacting with active sites of enzymes, while the brominated benzamide moiety can enhance binding affinity through halogen bonding. The carbamothioyl linkage may also contribute to the compound’s overall activity by stabilizing the molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(sulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methylbenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-methylbenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-ethylbenzamide
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is unique due to the presence of the acetylsulfamoyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom in the benzamide ring also provides opportunities for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16BrN3O4S2 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-10-3-4-12(9-15(10)18)16(23)20-17(26)19-13-5-7-14(8-6-13)27(24,25)21-11(2)22/h3-9H,1-2H3,(H,21,22)(H2,19,20,23,26) |
InChI Key |
BCIURPMLKVHCEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B320881.png)
![4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320883.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B320884.png)
![Methyl 4-[({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbothioyl)amino]-4-oxobutanoate](/img/structure/B320885.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320889.png)
![N-(2-bromobenzoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320891.png)
![N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B320894.png)
![4-methoxy-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320897.png)
![4-methoxy-N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320899.png)
![2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE](/img/structure/B320900.png)
![N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide](/img/structure/B320903.png)
